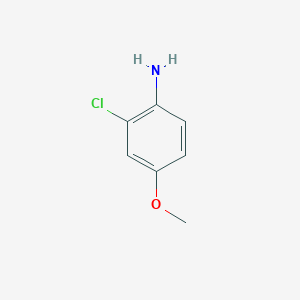

2-Chloro-4-methoxyaniline

説明

2-Chloro-4-methoxyaniline, a substituted aniline (B41778), is a compound of significant interest in chemical research and development. Its molecular structure, featuring a chloro, a methoxy (B1213986), and an amino group on a benzene (B151609) ring, provides a unique combination of reactivity and functionality. This makes it a valuable precursor and building block in the synthesis of a wide array of more complex molecules.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEVUNYUJNORRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328176 | |

| Record name | 2-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29242-84-0 | |

| Record name | 2-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways and Reaction Mechanisms

The synthesis of 2-Chloro-4-methoxyaniline can be approached through several strategic routes, each with its own set of precursors and reaction conditions. These pathways leverage fundamental organic reactions to introduce the desired functional groups onto the aromatic core.

Alkylation-Based Synthesis from Precursors

An established route to this compound involves the alkylation, specifically methylation, of a suitably substituted aminophenol precursor. This pathway typically begins with the synthesis of 2-chloro-4-aminophenol, which is then methylated to introduce the methoxy (B1213986) group.

A common method for the synthesis of the precursor, 2-chloro-4-aminophenol, starts from p-nitrophenol. This process involves two main steps: chlorination followed by reduction of the nitro group. The chlorination of p-nitrophenol can be achieved using chlorine gas in an inert organic solvent. Subsequently, the resulting 2-chloro-4-nitrophenol (B164951) is reduced to 2-chloro-4-aminophenol. This reduction can be carried out using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride (B1173362) hexahydrate. google.com

Once 2-chloro-4-aminophenol is obtained, the final step is the O-methylation of the phenolic hydroxyl group. This can be accomplished using a variety of methylating agents. Dimethyl sulfate (B86663) (DMS) is a potent and commonly used reagent for this purpose. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, which deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, facilitating the SN2 reaction with dimethyl sulfate. nih.govresearchgate.net Another greener alternative for methylation is the use of dimethyl carbonate (DMC), which is less toxic than DMS. elsevierpure.comresearchgate.net

| Precursor | Reagent(s) | Product |

|---|

| 2-chloro-4-aminophenol | 1. Base (e.g., NaHCO₃) 2. Dimethyl sulfate (DMS) or Dimethyl carbonate (DMC) | this compound |

Hydroxyalkylation-Halogenation Sequential Synthesis Protocols

The N-hydroxyethylation of anilines can be achieved by reacting the aniline (B41778) with an appropriate reagent such as 2-chloroethanol (B45725). The reaction conditions can be optimized to favor the desired mono-N-hydroxyethylated product. Key parameters to consider include the molar ratio of the reactants, the choice of solvent, the reaction temperature, and the use of a catalyst. For instance, the reaction can be carried out in the presence of an ionic liquid which can act as both a solvent and a catalyst, offering mild reaction conditions and high yields. nih.gov Alternatively, a greener approach involves conducting the reaction in water, which can enhance the selectivity for N-hydroxyethylation. organic-chemistry.org

| Aniline Substrate | Hydroxyethylating Agent | Key Parameters | Product |

|---|---|---|---|

| This compound | 2-Chloroethanol | Solvent (e.g., ionic liquid, water), Temperature, Reactant Ratio | N-(2-hydroxyethyl)-2-chloro-4-methoxyaniline |

The conversion of the N-(2-hydroxyethyl) group to an N-(2-chloroethyl) group is a standard chemical transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. masterorganicchemistry.com The reaction typically proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion. The choice of solvent is important, and often a non-protic solvent is used. The reaction temperature may also need to be controlled to prevent unwanted side reactions. Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be employed. google.com

| Substrate | Chlorinating Reagent | Typical Conditions | Product |

|---|---|---|---|

| N-(2-hydroxyethyl)-2-chloro-4-methoxyaniline | Thionyl chloride (SOCl₂) | Anhydrous, non-protic solvent, controlled temperature | N-(2-chloroethyl)-2-chloro-4-methoxyaniline |

Diazotization-Coupling Reactions for Derivative Formation

This compound, as a primary aromatic amine, can undergo diazotization followed by azo coupling reactions to form a wide variety of azo dyes. This two-step process is a cornerstone of the dye industry.

The first step is the conversion of the primary amino group into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. byjus.com

The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction. wikipedia.org Common coupling components include phenols and other anilines. For example, the diazonium salt of this compound can be coupled with β-naphthol in an alkaline medium to produce a brightly colored azo dye. researchgate.net Similarly, it can be coupled with other anilines in a neutral to slightly acidic medium. quora.com The position of coupling on the activated aromatic ring is generally para to the activating group, unless this position is blocked. organic-chemistry.org

| Diazonium Salt from this compound | Coupling Component | Reaction Conditions | Product Type |

|---|---|---|---|

| 2-Chloro-4-methoxybenzenediazonium chloride | β-Naphthol | Alkaline (e.g., NaOH solution) | Azo dye |

| 2-Chloro-4-methoxybenzenediazonium chloride | Aniline derivative | Neutral to slightly acidic | Azo dye |

Reactivity and Mechanistic Investigations of this compound

The reactivity of the this compound ring in electrophilic aromatic substitution is governed by the electronic effects of the three substituents: the amino group (-NH₂), the methoxy group (-OCH₃), and the chloro group (-Cl).

The amino and methoxy groups are both strong activating groups and ortho-, para-directors. organicchemistrytutor.com They donate electron density to the benzene (B151609) ring through resonance (+M effect), which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The resonance effect of these groups preferentially stabilizes the intermediates where the positive charge is delocalized onto the carbon bearing the substituent, which occurs in ortho and para attack. organicchemistrytutor.com

The chloro group, on the other hand, is a deactivating group but is also an ortho-, para-director. wikipedia.org Its high electronegativity withdraws electron density from the ring through the inductive effect (-I effect), making the ring less reactive than benzene. However, the lone pairs on the chlorine atom can be donated to the ring through resonance (+M effect), which, although weaker than its inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ions.

In this compound, the powerful activating and directing effects of the amino and methoxy groups dominate the weaker deactivating effect of the chlorine atom. The strongest activating group generally controls the position of substitution. ualberta.ca Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino and methoxy groups. Given the substitution pattern, the available positions for electrophilic attack are C3, C5, and C6. The directing effects would favor substitution at positions ortho to the amino group (C3) and ortho to the methoxy group (C3 and C5). Steric hindrance may also play a role in determining the final product distribution.

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -NH₂ | Activating (+M > -I) | Ortho, Para |

| -OCH₃ | Activating (+M > -I) | Ortho, Para |

| -Cl | Deactivating (-I > +M) | Ortho, Para |

Mechanistic studies on the nitration and halogenation of substituted anilines and anisoles provide insight into the probable reaction pathways for this compound. acs.orgmasterorganicchemistry.comresearchgate.net For instance, in nitration with a mixture of nitric and sulfuric acids, the active electrophile is the nitronium ion (NO₂⁺). The reaction proceeds via the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. The regioselectivity is determined by the relative stability of the possible arenium ion intermediates.

Oxidation Reactions and Formation of Nitroso/Nitro Derivatives

The oxidation of the amino group in this compound can lead to the formation of corresponding nitroso and nitro derivatives. While direct oxidation of anilines can sometimes be challenging due to the potential for over-oxidation and polymerization, specific reagents can achieve the desired transformation.

Peroxy acids are commonly employed for the oxidation of anilines. For instance, peroxybenzoic acid in a non-polar solvent like chloroform (B151607) has been used for the oxidation of substituted anilines to their corresponding nitroso compounds. rsc.org Another powerful oxidizing agent is dimethyldioxirane, generated in situ from acetone (B3395972) and Oxone®, which can oxidize a wide range of aromatic amines to their nitro derivatives with high efficiency. mdpi.com

In the case of this compound, oxidation would first yield 2-chloro-4-methoxy-1-nitrosobenzene, and upon further oxidation, 2-chloro-4-methoxy-1-nitrobenzene (B183063). The presence of the electron-donating methoxy group facilitates the oxidation of the amino group.

A plausible synthetic route to 2-chloro-4-methoxy-1-nitrobenzene involves the nitration of this compound, followed by oxidation. However, a more common approach is the nitration of the parent anisole (B1667542) derivative, followed by reduction to the aniline.

| Reagent | Product | Reference |

|---|---|---|

| Peroxybenzoic Acid | 2-Chloro-4-methoxy-1-nitrosobenzene | rsc.org |

| Dimethyldioxirane | 2-Chloro-4-methoxy-1-nitrobenzene | mdpi.com |

Reduction Reactions and Synthesis of Amine Derivatives

The nitro derivative, 2-chloro-4-methoxy-1-nitrobenzene, is a key intermediate for the synthesis of various amine derivatives through reduction. Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines.

The selective hydrogenation of chloronitroaromatic compounds to their corresponding chloroanilines is a significant industrial process, where the preservation of the carbon-halogen bond is crucial. Various catalysts, including platinum, palladium, and nickel-based systems, have been investigated for this transformation. For instance, a robust Pt/Fe3O4 catalyst has been shown to be highly selective for the hydrogenation of chloronitrobenzenes to chloroanilines in the absence of a solvent. rsc.org

In the context of 2-chloro-4-methoxy-1-nitrobenzene, catalytic hydrogenation would yield 2-chloro-4-methoxy-1,5-benzenediamine. The reaction conditions, such as temperature, pressure, and catalyst choice, play a critical role in achieving high selectivity and preventing hydrodechlorination. mdpi.com

| Catalyst | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pt/Fe3O4 | o-chloronitrobenzene | o-chloroaniline | ≥99.4% | rsc.org |

| Pd/γ-Al2O3@ASMA | p-chloronitrobenzene | p-chloroaniline | up to 99.51% | mdpi.com |

| Ni modified carbon nitride | p-chloronitrobenzene | p-chloroaniline | >99.9% | researchgate.net |

Nucleophilic Substitution Reactions on Chloroethyl Moieties

While direct nucleophilic substitution on the aromatic ring of this compound is challenging, the introduction of a reactive side chain, such as a chloroethyl group on the nitrogen atom, opens up possibilities for a variety of nucleophilic substitution reactions. The synthesis of N-(2-chloroethyl)-2-chloro-4-methoxyaniline would first involve the reaction of this compound with 2-chloroethanol to form N-(2-hydroxyethyl)-2-chloro-4-methoxyaniline, followed by chlorination of the hydroxyl group using a reagent like thionyl chloride.

The resulting N-(2-chloroethyl)aniline derivative is a bifunctional molecule that can act as an alkylating agent. The chloroethyl group is susceptible to nucleophilic attack by various nucleophiles, such as tertiary amines, pyridines, and thiols. These reactions are valuable for the synthesis of a wide range of derivatives with potential applications in dyes and pharmaceuticals. For example, N-ethyl-N-(2-chloroethyl)aniline is a known precursor to several cationic azo dyes. wikipedia.org The reaction of N-(2-chloroethyl)-2-chloro-4-methoxyaniline with a nucleophile like morpholine (B109124) would yield N-(2-morpholinoethyl)-2-chloro-4-methoxyaniline.

| Nucleophile | Product |

|---|---|

| Morpholine | N-(2-morpholinoethyl)-2-chloro-4-methoxyaniline |

| Pyridine (B92270) | 1-(2-(2-chloro-4-methoxyanilino)ethyl)pyridin-1-ium chloride |

| Sodium thiomethoxide | 2-chloro-N-(2-(methylthio)ethyl)-4-methoxyaniline |

Electrophilic Aromatic Substitution Patterns and Mechanisms

In electrophilic aromatic substitution reactions of this compound, the directing effects of the existing substituents determine the position of the incoming electrophile. The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The amino group (-NH2) is also a strong activating, ortho, para-directing group. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing.

The combined effect of these groups directs incoming electrophiles to the positions ortho and para to the activating groups. In this compound, the positions are numbered as follows: C1-NH2, C2-Cl, C3, C4-OCH3, C5, C6. The most activated positions for electrophilic attack are C5 and C3, which are ortho and para to the amino and methoxy groups, respectively. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

For example, in a Friedel-Crafts acylation reaction, the acyl group would be expected to substitute at the C5 position, which is ortho to the methoxy group and para to the amino group, and is sterically less hindered than the C3 position. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. frontiersin.org

| Position | Directing Effect of -NH2 | Directing Effect of -OCH3 | Directing Effect of -Cl | Overall Effect |

|---|---|---|---|---|

| C3 | - | ortho | meta | Activated, sterically hindered |

| C5 | para | ortho | meta | Highly activated, sterically accessible |

| C6 | ortho | - | para | Activated, sterically hindered |

Controlled Synthesis and Selectivity Enhancement

Temperature Regimes and Their Influence on Reaction Outcome

Temperature is a critical parameter in controlling the selectivity of chemical reactions involving this compound and its derivatives. In catalytic hydrogenation of chloronitroaromatics, for instance, temperature can significantly affect the rate of both the desired nitro group reduction and the undesired hydrodechlorination.

In the selective hydrogenation of p-chloronitrobenzene, it was observed that increasing the reaction temperature up to 80°C led to an improvement in both conversion and selectivity. mdpi.com However, a further increase in temperature can lead to a decrease in selectivity due to the promotion of side reactions like hydrodechlorination. Optimization of the temperature is therefore essential to achieve high yields of the desired chloroaniline.

| Reaction | Temperature (°C) | Effect on Selectivity | Reference |

|---|---|---|---|

| Hydrogenation of p-chloronitrobenzene | < 80 | Increasing selectivity | mdpi.com |

| Hydrogenation of p-chloronitrobenzene | > 80 | Decreasing selectivity | mdpi.com |

Solvent Effects on Reaction Kinetics and Product Purity

The choice of solvent can have a profound impact on the kinetics and outcome of reactions involving this compound derivatives. In nucleophilic aromatic substitution (SNAr) reactions, the polarity and protic/aprotic nature of the solvent can influence the stability of the reactants, intermediates, and transition states, thereby affecting the reaction rate.

Kinetic studies of SNAr reactions of substituted anilines with activated nitroaromatics in various solvent mixtures have shown that the reaction rate can be significantly affected by the solvent's hydrogen bond donating and accepting abilities. nih.gov Protic solvents can solvate the nucleophile, potentially reducing its reactivity, while polar aprotic solvents can accelerate SNAr reactions by solvating the cationic intermediate.

In the context of a nucleophilic substitution reaction involving a derivative of this compound, changing the solvent from a protic solvent like methanol (B129727) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would be expected to increase the reaction rate. The purity of the product can also be influenced by the solvent, as different solvents can affect the solubility of reactants, products, and byproducts, facilitating purification.

| Solvent Type | Effect on SNAr Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Protic (e.g., Methanol) | Decreases | Solvation of the nucleophile, reducing its reactivity. | nih.gov |

| Polar Aprotic (e.g., DMSO) | Increases | Stabilization of the charged intermediate. | nih.gov |

Catalytic Systems for Enhanced Efficiency and Yield

The primary route for synthesizing this compound often involves the catalytic hydrogenation of its precursor, 2-chloro-4-nitroanisole. The choice of catalyst and reaction conditions is critical to maximize yield and minimize side reactions, particularly dehalogenation.

Supported noble metal catalysts, such as palladium (Pd) and platinum (Pt), are frequently employed for this transformation. Research into the liquid-phase hydrogenation of 2-chloro-4-nitroaniline, a closely related compound, demonstrates that platinum-based catalysts can offer higher reaction rates compared to palladium-based ones. researchgate.net Specifically, using low-percentage platinum catalysts at elevated hydrogen pressures is preferable as it reduces the degree of dehalogenation of the target product. researchgate.net

The nature of the support material and the active metal content also play a significant role. For instance, a robust Pt/Fe3O4 catalyst has been shown to be highly effective for the solvent-free selective hydrogenation of chloronitrobenzenes to their corresponding chloroanilines with high selectivity (≥99.4%) and complete conversion. rsc.org Vanadium compounds have also been explored as co-catalysts in the hydrogenation of aromatic nitro compounds in the presence of noble metal catalysts, which can influence the reaction's efficiency. google.com

Furthermore, palladium-catalyzed systems are not only used for reduction but also for forming the aniline structure itself from different precursors. One innovative approach involves the synthesis of substituted anilines from cyclohexanones using a Pd/C–ethylene (B1197577) system. bohrium.comacs.org This method proceeds through hydrogen transfer between the cyclohexanone (B45756) and ethylene, demonstrating the versatility of palladium catalysts in C-N bond formation under non-aerobic conditions. bohrium.comacs.org

Below is a data table summarizing various catalytic systems used in the synthesis of chloroanilines.

| Catalyst System | Precursor | Key Findings | Reference |

| Platinum on carbon (Pt/C) | 2-Chloro-4-nitroaniline | Higher reaction rate than Pd catalysts; low-percentage Pt reduces dehalogenation at elevated pressures. | researchgate.net |

| Palladium on carbon (Pd/C) | 2-Chloro-4-nitroaniline | Effective but may lead to higher rates of dehalogenation compared to Pt under certain conditions. | researchgate.net |

| Platinum on Iron(II,III) oxide (Pt/Fe3O4) | o-chloronitrobenzene | Enables solvent-free reaction with ≥99.4% selectivity to the corresponding chloroaniline. | rsc.org |

| Pd/C–ethylene | Substituted cyclohexanones | Synthesizes anilines via hydrogen transfer under non-aerobic conditions. | bohrium.comacs.org |

| Platinum or Palladium with Vanadium co-catalyst | Aromatic nitro compounds | Vanadium compounds in various oxidation states can be used as catalytic additives. | google.com |

Emerging Synthetic Approaches and Sustainable Methodologies

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient "green" methodologies. These approaches aim to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts. researchgate.net The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating throughout the reaction mixture.

This methodology has been successfully applied to the synthesis of various aniline derivatives and heterocyclic compounds. For example, the aromatic nucleophilic substitution reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines is significantly more efficient under microwave irradiation compared to conventional heating. rsc.org Similarly, a facile method for synthesizing meta-substituted anilines from acyclic precursors has been developed using either conventional heating or microwave irradiation, with the latter offering a much faster process. rsc.org The solvent-free synthesis of quinoline (B57606) derivatives, catalyzed by a reusable acidic resin under microwave irradiation, further highlights the environmental and efficiency benefits of this technology. asianpubs.org

| Technique | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner reactions, reduced energy consumption. | Synthesis of 2-anilinopyrimidines and meta-substituted anilines. | rsc.orgrsc.org |

Exploration of Enzyme-Catalyzed Pathways

Biocatalysis presents a highly sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov The use of enzymes, such as nitroreductases, for the reduction of aromatic nitro compounds has gained attention as a green method for producing anilines. nih.govacs.org This enzymatic approach avoids the need for high-pressure hydrogen gas and expensive, often toxic, heavy metal catalysts. nih.govacs.org

A notable development is the use of an engineered nitroreductase (NR-55) in conjunction with a glucose dehydrogenase (GDH-101) for cofactor recycling (NADPH). nih.govacs.org This system demonstrates high chemoselectivity, even in the presence of functional groups like halides that are susceptible to reduction in conventional catalytic hydrogenations. nih.gov

Furthermore, other enzymatic platforms are being developed for aniline synthesis. One such platform is based on the oxidative amination of cyclohexanones using engineered variants of a flavin-dependent enzyme (PtOYE). uwtsd.ac.ukresearchgate.net Through directed evolution, enzyme variants have been created that can synthesize a wide array of substituted anilines with high conversion rates. uwtsd.ac.ukresearchgate.net These biocatalytic methods represent a promising frontier for the sustainable production of compounds like this compound. nih.govacs.orguwtsd.ac.ukresearchgate.net

Continuous-Flow Reactor Designs for Scalability Considerations

Continuous-flow chemistry is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. ijprajournal.com Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and higher yields. ijprajournal.com

The integration of biocatalysis with flow chemistry is a particularly powerful strategy. For instance, the chemoenzymatic synthesis of anilines has been successfully demonstrated in a continuous packed-bed reactor. nih.govacs.org In this system, a nitroreductase enzyme is immobilized on a resin, which permits its extended reuse and simplifies product purification. nih.govacs.org This setup can be integrated with a continuous extraction module, allowing for a seamless reaction and workup process in a single operation. nih.govacs.org This highly selective, low-energy method offers a significant improvement over traditional high-temperature and high-pressure chemical syntheses. acs.org

Continuous-flow systems are also ideal for handling hazardous reactions, such as nitrations, which are often exothermic and involve unstable intermediates. nih.gov By minimizing the reaction volume at any given time, flow reactors significantly enhance the safety profile, making them well-suited for the industrial-scale synthesis of the precursors required for this compound production. nih.govbeilstein-journals.org

| Technology | Key Advantages | Example Application | Reference |

| Continuous-Flow Reactors | Enhanced safety, scalability, precise control over reaction conditions, improved efficiency and reproducibility. | Continuous chemoenzymatic synthesis of anilines using immobilized nitroreductase. | nih.govacs.orgijprajournal.com |

Molecular Structure, Advanced Spectroscopy, and Computational Chemistry

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Hartree-Fock, Density Functional Theory)

Quantum chemical calculations are central to modern chemical analysis. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately for many-electron systems. acs.org HF theory, an ab initio method, provides a foundational wavefunction-based approach but does not account for electron correlation. acs.org DFT, on the other hand, incorporates electron correlation through exchange-correlation functionals, often leading to results that align more closely with experimental data for a comparable computational cost. scribd.com

A prevalent functional used for such analyses is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. scribd.com

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G and 6-311G, are widely used. These can be augmented with diffuse functions (+) to better describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is crucial for accurately modeling bonding.

For a molecule like 2-Chloro-4-methoxyaniline, a basis set such as 6-311++G(d,p) is often chosen as it provides a good balance between accuracy and computational demand. The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation on the potential energy surface, ensuring that all subsequent calculations are performed on the most stable structure.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. google.com A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

The energies of these orbitals and related quantum chemical parameters can be calculated using DFT. These parameters include ionization potential, electron affinity, electronegativity, chemical potential, and hardness. While specific data for this compound is sparse, the table below shows parameters calculated for the closely related analogue, 2-chloro-4-methylaniline, using the B3LYP/6-311++G(d,p) method, which illustrate the typical outputs of such an analysis.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.35 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.56 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.79 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Vibrational Frequency Analysis and Spectroscopic Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations using DFT can predict these vibrational spectra. semanticscholar.org By comparing the calculated frequencies with experimental data, the accuracy of the computational model (method and basis set) can be validated.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct this, scaling factors are typically applied. The scaled theoretical spectrum can then be used to make definitive assignments of the observed vibrational bands to specific molecular motions.

Total Energy Distribution (TED) and Scaled Quantum Mechanics (SQM) Calculations

To provide a quantitative assignment for each vibrational mode, a Total Energy Distribution (TED) analysis is performed. TED breaks down each normal mode into contributions from various internal coordinates (e.g., bond stretching, angle bending, torsions), clarifying the nature of the vibration. This is particularly useful in complex molecules where modes are often mixtures of several types of motion.

The Scaled Quantum Mechanics (SQM) method is often used in conjunction with TED to refine the calculated force field and improve the agreement between calculated and experimental frequencies. The table below presents a selection of assigned vibrational modes for the analogue 2-chloro-4-methylaniline, demonstrating the correlation between experimental and scaled theoretical frequencies, along with their TED analysis.

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Total Energy Distribution (TED) % |

|---|---|---|---|---|

| NH₂ asym. stretch | 3478 | 3479 | 3491 | ν(NH₂) (100) |

| NH₂ sym. stretch | 3391 | 3392 | 3402 | ν(NH₂) (100) |

| C-H stretch (ring) | 3055 | 3058 | 3060 | ν(CH) (98) |

| NH₂ scissoring | 1623 | 1624 | 1625 | β(NH₂) (75) |

| C-Cl stretch | 688 | 688 | 685 | ν(C-Cl) (55), τ(CC) (20) |

ν: stretching, β: in-plane bending, τ: torsion. Data derived from the study of 2-chloro-4-methylaniline.

Molecular Dynamics Simulations

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. Using classical mechanics and a force field to define the energy of the system, MD simulations can model the behavior of this compound in various environments, such as in a solvent or interacting with a biological membrane. Simulations using software like GROMACS with force fields such as CHARMM36 can reveal stable conformations, interaction patterns, and transport properties that are not accessible from static calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

For this compound, docking studies could be performed to screen for potential protein targets. The process involves preparing the 3D structure of the target protein and the ligand, allowing the ligand to sample various positions and orientations within the protein's binding site, and then using a scoring function to rank the resulting poses based on binding affinity. Studies on related compounds have utilized this approach to understand interactions with enzymes and receptors, providing a pathway for investigating the potential bioactivity of this compound.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis was performed for a derivative of this compound, specifically 2-chloro-N-(4-methoxyphenyl)acetamide, providing valuable insights into the molecular packing and stability. nih.gov

For 2-chloro-N-(4-methoxyphenyl)acetamide, the dnorm surface was plotted over a range of -0.5547 to 0.9665 arbitrary units. nih.gov Bright red spots on the dnorm surface indicate close intermolecular contacts. In this case, prominent red spots highlight the presence of N—H⋯O hydrogen bonds. nih.gov Fainter red spots are indicative of weaker C—H⋯O and C—H⋯Cl hydrogen bonds. nih.gov

A two-dimensional representation of the Hirshfeld surface, known as a fingerprint plot, provides a quantitative summary of the different intermolecular contacts. The analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed the following contributions of various interactions to the total Hirshfeld surface area: nih.govresearchgate.netresearchgate.net

C⋯H/H⋯C interactions: These are the most significant contributors, accounting for 33.4% of the surface area. nih.govresearchgate.netresearchgate.net

Cl⋯H/H⋯Cl interactions: These interactions make up 20.0% of the surface. nih.govresearchgate.netresearchgate.net

O⋯H/H⋯O interactions: These contacts contribute 19.5% to the total surface area. nih.govresearchgate.netresearchgate.net

These findings underscore the importance of both strong hydrogen bonds and weaker van der Waals forces in the crystal packing of this related compound.

Crystal Structure Analysis and Solid-State Characteristics

The crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, a derivative of this compound, has been determined by single-crystal X-ray diffraction, providing detailed information about its solid-state characteristics. The compound crystallizes in a system that gives rise to a three-dimensional supramolecular architecture. nih.gov

In the crystal lattice, the molecules are organized into layers parallel to the ab plane, formed by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov These layers are further interconnected by C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, resulting in a stable three-dimensional network. nih.gov

A significant feature of the molecular conformation is the planarity of the methoxy (B1213986) group with respect to the phenyl ring. nih.gov In contrast, the acetamido group is twisted out of this plane by a dihedral angle of 28.87(5)°. nih.gov The nitrogen atom of the amide group exhibits a planar geometry, indicative of sp2 hybridization. researchgate.net

Table 1: Crystallographic Data for 2-chloro-N-(4-methoxyphenyl)acetamide

| Parameter | Value |

| Chemical Formula | C9H10ClNO2 |

| Formula Weight | 199.63 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.2150 (4) |

| b (Å) | 9.8970 (4) |

| c (Å) | 9.5960 (4) |

| α (°) | 90 |

| β (°) | 99.456 (2) |

| γ (°) | 90 |

| Volume (Å3) | 957.59 (7) |

| Z | 4 |

| Density (calculated) (Mg/m3) | 1.385 |

| Absorption coefficient (mm-1) | 0.36 |

| F(000) | 416 |

Table 2: Hydrogen Bond Geometry (Å, °) for 2-chloro-N-(4-methoxyphenyl)acetamide

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···O1 | 0.86(2) | 2.05(2) | 2.903(1) | 173(2) |

| C1—H1A···O2 | 0.97 | 2.48 | 3.429(2) | 166 |

| C4—H4···Cl1 | 0.93 | 2.87 | 3.791(2) | 172 |

| C9—H9B···Cg1 | 0.96 | 2.82 | 3.693(2) | 152 |

Derivative Synthesis and Functional Materials Research

Synthesis and Characterization of Novel 2-Chloro-4-methoxyaniline Derivatives

The strategic placement of substituents on the this compound ring makes it a valuable starting material for targeted chemical synthesis. The amine group provides a reactive site for a multitude of transformations, including alkylation, acylation, and condensation reactions, leading to the formation of complex derivatives.

Nitrogen mustards, characterized by the bis(2-chloroethyl)amine (B1207034) functional group, are a significant class of alkylating agents. The synthesis of such derivatives from primary aromatic amines like this compound can be achieved through established chemical routes. A common technique involves the initial conversion of the aromatic amine to its corresponding bis-(2-hydroxyethyl) derivative, followed by chlorination. google.com This two-step process typically begins with the reaction of the amine with ethylene (B1197577) oxide or chloroethanol to introduce the diol functionality. Subsequent treatment with a chlorinating agent, such as phosphoryl chloride or thionyl chloride, replaces the hydroxyl groups with chlorine atoms to yield the final nitrogen mustard. google.comresearchgate.net

An alternative, more direct one-step method has also been developed for converting aromatic primary amines into N,N-bis-chloroethyl amines. google.com This process involves reacting the amine with chloroacetic acid in the presence of a suitable reducing agent. google.com Borane (B79455) complexes, such as borane dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH₃THF), are often employed as the reducing agent in a polar, aprotic solvent. google.com This approach offers a potentially high-yield pathway to nitrogen mustard derivatives of this compound. The alkylating activity of these compounds can be studied using nucleophiles like 4-chloroaniline (B138754) to determine reaction kinetics. nih.gov

Table 1: General Synthetic Routes to Nitrogen Mustards from Aromatic Amines

| Route | Step 1 | Step 2 | Key Reagents |

|---|---|---|---|

| Two-Step | Ethoxylation | Chlorination | Ethylene oxide, Phosphoryl chloride |

| One-Step | Reductive Alkylation | - | Chloroacetic acid, Borane complex (BMS) |

The sulfonamide functional group is a key component in a variety of functional molecules. Derivatives of this compound bearing a sulfonamide linkage can be synthesized through standard procedures. The most common method involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.govnih.govijcmas.com

For instance, this compound can be reacted with substituted benzenesulfonyl chlorides. A typical procedure involves dissolving the aniline (B41778) and a base in a suitable solvent, such as dioxane or ethanol, and then adding the sulfonyl chloride. nih.govijcmas.com The reaction mixture is often heated to ensure completion. nih.gov This methodology has been used to prepare a wide range of N-aryl sulfonamides. nih.govijcmas.com

A specific example is the synthesis of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide. This synthesis starts with the coupling of 3-chloro-4-methoxyaniline (B1194202) with 2-chloropyridine. The resulting intermediate is then sulfonated using chlorosulfonic acid (ClSO₃H) and subsequently treated with ammonium (B1175870) hydroxide (B78521) to form the final sulfonamide product.

Table 2: Synthesis of N-Aryl Sulfonamide Derivatives

| Reactant A | Reactant B | Catalyst/Base | Product Type |

|---|---|---|---|

| This compound | Aryl/Alkyl Sulfonyl Chloride | Pyridine or Triethylamine | N-(2-Chloro-4-methoxyphenyl)sulfonamide |

Acetamide derivatives are readily prepared from this compound. The synthesis typically involves the N-acylation of the aniline using an acylating agent like chloroacetyl chloride. researchgate.netijpsr.info The reaction is generally carried out by treating the aniline with chloroacetyl chloride, often in a solvent like acetone (B3395972) or dimethylformamide (DMF), sometimes with a base such as triethylamine to scavenge the HCl byproduct. nih.govresearchgate.net This yields N-(2-Chloro-4-methoxyphenyl)-2-chloroacetamide.

This chloroacetamide intermediate is itself a versatile building block. The chlorine atom on the acetyl group is a good leaving group, allowing for further nucleophilic substitution reactions to create more complex structural variations. sapub.org For example, it can be reacted with sulfonamides to produce N-aryl-2-(phenylamino)acetamides or with sodium methacrylate (B99206) to form monomers like 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). nih.govresearchgate.net

Table 3: Characterization Data for a Representative Acetamide Derivative

| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Spectroscopic Data (IR, cm⁻¹) |

|---|

Data for a related methoxy-substituted derivative illustrates typical characterization values. ijpsr.info

The structure of this compound makes it an excellent starting point for the synthesis of various heterocyclic systems, which are of significant interest in materials science and medicinal chemistry.

Quinazolines and their quinazolinone analogues are an important class of nitrogen-containing heterocycles. One major synthetic route to 4-anilinoquinazolines involves the nucleophilic substitution of a halogen at the 4-position of a quinazoline (B50416) ring with an aniline. nih.gov Therefore, this compound can be reacted with a 4-chloroquinazoline (B184009) under thermal or microwave-assisted conditions to yield the corresponding N-(2-Chloro-4-methoxyphenyl)quinazolin-4-amine. nih.govderpharmachemica.com Isopropanol is a common solvent for this type of reaction. derpharmachemica.com

Alternatively, the quinazoline ring system can be constructed from an aniline precursor. For example, 4-methoxyaniline can be used to synthesize 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones. researchgate.net Such syntheses often involve multiple steps, starting with the formation of an anthranilic acid derivative or an N-acyl-anthranilamide, which then undergoes cyclization to form the quinazolinone core. These established methods suggest that this compound can serve as the foundational component for building variously substituted quinazoline frameworks.

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) isomer is commonly synthesized from hydrazide intermediates. A general pathway involves converting an aniline to a corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide. semanticscholar.org This hydrazide can then be treated with various aromatic aldehydes to yield hydrazones. ptfarm.pl Cyclization of these hydrazones using reagents like acetic anhydride (B1165640) or (diacetoxyiodo)benzene (B116549) (IBD) leads to the formation of the 1,3,4-oxadiazole ring. semanticscholar.orgptfarm.pl

Applying this strategy, this compound could be transformed into 2-Chloro-4-methoxy-N-[{5-aryl-1,3,4-oxadiazol-2-yl}methyl]aniline derivatives. Another established method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves heating an acyl-hydrazide with phosphorus oxychloride. ijper.org The synthesis of 1,2,4-oxadiazoles often proceeds through a different route, commonly involving the coupling of an amidoxime (B1450833) with a carboxylic acid, followed by thermal cyclization. nih.gov

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| bis(2-chloroethyl)amine |

| Phosphoryl chloride |

| Thionyl chloride |

| Chloroacetic acid |

| Borane dimethyl sulfide (BMS) |

| Borane-tetrahydrofuran (BH₃THF) |

| 4-chloroaniline |

| Benzenesulfonyl chloride |

| 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide |

| 3-chloro-4-methoxyaniline |

| 2-chloropyridine |

| Chlorosulfonic acid |

| Ammonium hydroxide |

| Chloroacetyl chloride |

| N-(2-Chloro-4-methoxyphenyl)-2-chloroacetamide |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) |

| N-(2-Chloro-4-methoxyphenyl)quinazolin-4-amine |

| 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones |

| 2-Chloro-4-methoxy-N-[{5-aryl-1,3,4-oxadiazol-2-yl}methyl]aniline |

| Hydrazine hydrate |

| (Diacetoxyiodo)benzene (IBD) |

Heterocyclic Compounds Derived from this compound[5],

Benzothiazole (B30560) Derivatives

The synthesis of methoxy-substituted benzothiazole derivatives is a significant area of research in heterocyclic chemistry, leveraging the reactivity of chloro-methoxyaniline isomers. Research demonstrates a method for producing these structures using 3-chloro-4-methoxy-aniline as a key starting material. rjptonline.orgeresearchco.comeresearchco.comjgpt.co.in

The synthesis is initiated by adding potassium thiocyanate (B1210189) and 3-chloro-4-methoxy-aniline to cooled glacial acetic acid, with the temperature carefully controlled to remain at room temperature. rjptonline.orgeresearchco.com A solution of bromine in glacial acetic acid is then introduced dropwise while maintaining the low temperature with a freezing mixture of ice and salt. rjptonline.orgeresearchco.com This process results in the formation of the core benzothiazole nucleus. rjptonline.orgeresearchco.comeresearchco.com Subsequent reactions can be carried out to create a variety of derivatives. For instance, the intermediate 2-amino-4-chloro-5-methoxy-benzothiazole can be condensed with different nitrobenzoylchlorides. eresearchco.comjgpt.co.inresearchgate.netresearchgate.net The resulting nitrobenzamides can then be further modified by replacing the chlorine atom through reactions with various nitroanilines in the presence of dimethylformamide (DMF) to yield a series of novel benzothiazole derivatives. rjptonline.orgeresearchco.comjgpt.co.inresearchgate.net

| Step | Reactant/Reagent | Solvent/Condition | Purpose |

|---|---|---|---|

| 1. Cyclization | 3-chloro-4-methoxy-aniline | Cooled Glacial Acetic Acid | Starting Amine Precursor rjptonline.orgeresearchco.com |

| Potassium Thiocyanate | Cooled Glacial Acetic Acid | Source of Thiocyanate Group rjptonline.orgeresearchco.com | |

| Bromine | Glacial Acetic Acid | Cyclization Agent rjptonline.orgeresearchco.com | |

| 2. Condensation | 2-amino-4-chloro-5-methoxy-benzothiazole | Dry Pyridine / Acetone | Intermediate for Derivatization eresearchco.comjgpt.co.in |

| 2, 3, or 4-nitrobenzoylchloride | Dry Pyridine / Acetone | Adds Nitrobenzoyl Moiety eresearchco.comjgpt.co.in | |

| 3. Final Derivatization | Substituted Nitrobenzamide | DMF | Intermediate for Final Product rjptonline.orgeresearchco.com |

| 2, 3, or 4-nitroaniline | DMF | Replaces Chlorine to Form Final Derivatives rjptonline.orgeresearchco.com |

Azo Dye Intermediates and Related Chromophores

Chloro-methoxyaniline isomers are valued intermediates in the dye and pigment industry for the production of azo dyes. chemimpex.com Specifically, 2-chloro-5-methoxyaniline (B1294355) is utilized in the synthesis of these colorants. chemimpex.comresearchgate.net The general process involves diazotization of the primary amine group on the aniline derivative, followed by a coupling reaction with an electron-rich compound to form the characteristic azo (–N=N–) linkage. imrpress.com

A recent 2024 study provides a specific example of this process, where 2-chloro-5-methoxyaniline is used as a reagent for the spectrophotometric estimation of paracetamol. researchgate.net The method involves two main steps:

Diazotization : The primary amine group of 2-chloro-5-methoxyaniline is reacted with sodium nitrite (B80452) in an acidic medium (hydrochloric acid) to form a stable diazonium salt. researchgate.net

Coupling : The resulting diazonium salt is then reacted with paracetamol in a basic medium (sodium hydroxide) to form a stable, yellow-orange colored azo dye. researchgate.net This newly formed chromophore exhibits maximum absorption at a wavelength of 480 nm. researchgate.net

This reaction demonstrates the utility of 2-chloro-5-methoxyaniline as a diazo component, which, upon reacting with a coupling component, creates a colored compound suitable for analytical and industrial applications. researchgate.net Patents also list 2-chloro-5-methoxyaniline and 3-chloro-4-methoxyaniline as suitable anilines for creating complex azo dyestuffs for various substrates. google.comgoogle.com

Application in Polymer Science and Composite Materials

Synthesis and Properties of Poly(2-chloro-5-methoxyaniline)

In the field of polymer science, the monomer 2-chloro-5-methoxyaniline is used to synthesize its corresponding polymer, poly(2-chloro-5-methoxyaniline) (PCMANI), a derivative of the well-known conducting polymer polyaniline. tandfonline.comtandfonline.comtandfonline.com The synthesis is achieved through an in-situ chemical oxidative polymerization process. tandfonline.comtandfonline.com

In a typical synthesis, the monomer 2-chloro-5-methoxyaniline is added to a 1M HCl solution at 0°C. tandfonline.com An aqueous solution of an oxidizing agent, typically ammonium persulfate, is then added dropwise to the mixture with constant stirring. tandfonline.comtandfonline.com The reaction is allowed to proceed for several hours, resulting in the precipitation of the polymer. tandfonline.com The resulting PCMANI is a significant polyaniline derivative investigated for its potential in advanced material applications. tandfonline.comevitachem.com

Development of Nanocomposite Formulations for Specific Applications

To enhance the properties of polymers for specific high-performance applications like corrosion protection, PCMANI is often incorporated into blends and nanocomposites. tandfonline.comresearchgate.net A notable application involves creating a blend of Polyurethane (PU) and PCMANI, which is then reinforced with nanofillers to create a robust nanocomposite system. tandfonline.comresearchgate.net

Carbon nano-onions (CNOs) are a unique class of zero-dimensional carbon nanomaterials consisting of multiple concentric graphitic shells, resembling an onion. researchgate.netresearchgate.net They are chosen as nanofillers due to their small diameter (<10 nm), high electrical conductivity, and good dispersibility. researchgate.netresearchgate.net

In the development of PU/PCMANI nanocomposites, both non-functional (CNO) and acid-functionalized (F-CNO) carbon nano-onions are used as reinforcing agents. tandfonline.comtandfonline.com The integration of these nanoparticles into the PU/PCMANI blend matrix results in a nanocomposite with uniformly dispersed spherical nanoparticles. tandfonline.com This uniform dispersion is a key factor in enhancing the material's electrical conductivity and anti-corrosion properties. researchgate.net The functionalization of CNOs with acid groups is intended to improve the interaction between the nanofiller and the polymer matrix, leading to further property enhancements. tandfonline.comtandfonline.com

A primary application for these PU/PCMANI/CNO nanocomposites is in the field of corrosion protection for metals. tandfonline.comtandfonline.comresearchgate.net Coatings formulated from these materials are applied to steel surfaces and evaluated for their performance. tandfonline.com

Research findings indicate that the incorporation of CNOs significantly enhances the material's properties compared to the neat PU/PCMANI blend. tandfonline.com The thermal stability of the nanocomposite is notably improved, with the maximum decomposition temperature reaching as high as 633°C for a composite containing 1 wt.% of functionalized CNOs. tandfonline.com The electrical conductivity is also substantially increased, which is a crucial feature for anti-corrosion coatings based on conducting polymers. tandfonline.comresearchgate.net

Corrosion protection studies show that coatings containing functionalized carbon nano-onions (PU/PCMANI/F-CNO) provide superior protection compared to both the un-filled blend and composites with non-functionalized CNOs. tandfonline.com The enhanced barrier properties and conductivity of the nanocomposite coating effectively protect the underlying steel from corrosion. researchgate.net

| Material System | Max. Decomposition Temp. (Tmax) | Electrical Conductivity (S/cm) | Corrosion Protection Performance |

|---|---|---|---|

| PU/PCMANI/CNO | - | 1.1 - 2.3 | Enhanced over neat blend researchgate.net |

| PU/PCMANI/F-CNO (1 wt.%) | 633 °C tandfonline.com | 10⁻² - 1.3 | Superior to non-functional system tandfonline.com |

Biological Activity and Molecular Mechanisms of Action

Antimicrobial Research and Efficacy Evaluation

Antimycobacterial Efficacy of Derivatives

The search for novel antitubercular agents has led to the exploration of various heterocyclic compounds. Among these, derivatives incorporating the 2-chloro-4-methoxyaniline moiety have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.

Research into 4-alkoxyquinolines has provided insights into the antimycobacterial potential of chlorinated derivatives. In one study, a series of 4-alkoxyquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. Within this series, a chlorinated derivative, 4-chloro-N-(3-((6-chloro-2-methylquinolin-4-yl)oxy)propyl)aniline, demonstrated a minimum inhibitory concentration (MIC) of 0.22 μM nih.gov. This finding highlights the potential of incorporating a chloroaniline moiety in the design of new antimycobacterial compounds. While not a direct derivative of this compound, this result underscores the importance of the chloroaniline structural feature in antitubercular activity. Further studies on direct derivatives are needed to fully elucidate their efficacy.

| Compound | Mycobacterium Strain | MIC (μM) | Reference |

|---|---|---|---|

| 4-Chloro-N-(3-((6-chloro-2-methylquinolin-4-yl)oxy)propyl)aniline | M. tuberculosis H37Rv | 0.22 | nih.gov |

Anticancer and Cytotoxic Effects

Derivatives of this compound have shown significant promise as anticancer agents, with studies demonstrating their cytotoxic effects against various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and inhibition of key cellular processes.

A notable derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inhibitor of cell proliferation. In T47D breast cancer cells, this compound exhibited a GI50 (concentration for 50% growth inhibition) of 2 nM nih.gov.

Furthermore, a series of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold were evaluated for their anticancer activity against a panel of 60 human tumor cell lines. One of the precursor quinazoline-chalcones, which incorporates a related chloro-anilino structure, displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines nih.gov.

| Compound | Cancer Cell Line | Activity (GI50) | Reference |

|---|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | 2 nM | nih.gov |

| Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 μM | nih.gov |

| Quinazoline-chalcone derivative | RPMI-8226 (Leukemia) | 0.622 - 1.81 μM | nih.gov |

| Quinazoline-chalcone derivative | HCT-116 (Colon Cancer) | 0.622 - 1.81 μM | nih.gov |

| Quinazoline-chalcone derivative | LOX IMVI (Melanoma) | 0.622 - 1.81 μM | nih.gov |

| Quinazoline-chalcone derivative | MCF7 (Breast Cancer) | 0.622 - 1.81 μM | nih.gov |

The anticancer effects of this compound derivatives are closely linked to their ability to induce programmed cell death, or apoptosis. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D cells nih.gov. This indicates that the compound effectively triggers the caspase cascade, a key pathway in apoptosis. Furthermore, this compound was found to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis nih.govresearchgate.net.

In a related series of pyrimidodiazepines derived from a 2-chloro-4-anilinoquinazoline structure, the mechanism of action is suggested to involve DNA binding. nih.govrsc.org.

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of this compound have been investigated as kinase inhibitors. A study on 2-substituted aniline (B41778) pyrimidine derivatives identified them as dual inhibitors of Mer and c-Met tyrosine kinases mdpi.compreprints.org. One compound in this series demonstrated potent dual kinase inhibition with an IC50 value of 6.4 ± 1.8 nM for Mer kinase preprints.org. Mer tyrosine kinase is involved in immune regulation and apoptosis resistance, making it an attractive target for cancer therapy.

| Compound | Kinase Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2-Substituted aniline pyrimidine derivative (17c) | Mer Tyrosine Kinase | 6.4 ± 1.8 nM | preprints.org |

Other Biological Activities and Pharmacological Potential

Beyond their antimycobacterial and anticancer properties, derivatives of this compound have also been explored for other therapeutic applications, such as in the management of inflammation.

A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (B50416) derivatives were synthesized and evaluated for their anti-inflammatory potential researchgate.net. The in vitro anti-inflammatory activity was assessed using a protein denaturation method. Among the synthesized compounds, one derivative exhibited the highest activity with an IC50 value of 1.772 µg/ml researchgate.net. This suggests that the quinazoline scaffold bearing the 2-chloro-anilino moiety has potential for development as an anti-inflammatory agent.

| Compound | In Vitro Assay | Anti-inflammatory Activity (IC50) | Reference |

|---|---|---|---|

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative (4) | Protein Denaturation | 1.772 µg/ml | researchgate.net |

Insecticidal and Herbicidal Activity of Synthesized Derivatives

The development of new insecticidal and herbicidal agents is critical for modern agriculture to ensure crop protection and food security. While research into broad categories of chemical compounds is extensive, specific studies on derivatives of this compound are not widely documented in publicly available literature.

General research in the field often focuses on the synthesis of heterocyclic compounds, such as pyrazoles and Schiff bases, which are known to exhibit a range of biological activities. The synthesis of such compounds may theoretically involve precursors related to this compound. However, dedicated studies that explicitly detail the synthesis of derivatives from this compound and their subsequent screening for insecticidal and herbicidal efficacy are not readily found.

Without specific research data, a detailed analysis and data table on the insecticidal and herbicidal activity of this compound derivatives cannot be provided at this time. Further targeted research in this specific area is required to elucidate the potential of these compounds in agrochemical applications.

Interactive Data Table: Insecticidal and Herbicidal Activity

| Derivative | Target Pest/Weed | Activity Metric (e.g., LC50, % Inhibition) |

| Data Not Available | Data Not Available | Data Not Available |

Antioxidant Profiling and Radical Scavenging

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of various chemical classes, including those with methoxy (B1213986) and aniline functional groups, is a subject of ongoing scientific inquiry.

Derivatives of methoxyanilines, in a broader sense, have been investigated for their ability to scavenge free radicals. The presence of the methoxy group (an electron-donating group) and the amino group on the aromatic ring can influence the antioxidant capacity of a molecule. These groups can donate electrons or hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions.

Schiff bases and pyrazole derivatives are two classes of compounds that can be synthesized from anilines and are often evaluated for their antioxidant properties. For instance, pyrano-pyrazole derivatives have been synthesized and studied for their antioxidant activities, with findings suggesting that substitutions on the aromatic rings can significantly impact their efficacy. arakmu.ac.ir Specifically, the presence of an electron-donating methoxy group has been noted to potentially increase antioxidant properties. arakmu.ac.ir However, specific studies that synthesize these derivatives directly from this compound and quantify their antioxidant and radical scavenging capabilities are not prominently available in the reviewed literature.

The mechanism of radical scavenging often involves processes like hydrogen atom transfer (HAT) or single electron transfer (SET). The specific mechanism and efficiency are highly dependent on the molecular structure of the derivative.

Interactive Data Table: Antioxidant and Radical Scavenging Activity

| Derivative | Assay (e.g., DPPH, ABTS) | Scavenging Activity (e.g., IC50) |

| Data Not Available | Data Not Available | Data Not Available |

Environmental Behavior and Advanced Toxicological Assessment Methodologies

Environmental Fate and Transformation Pathways

The environmental persistence and transformation of 2-Chloro-4-methoxyaniline are governed by a combination of biotic and abiotic processes. These include degradation in soil and water, microbial activity, and photodegradation, which collectively determine its ultimate fate. The compound's mobility in the environment is considered to be low, primarily due to its limited water solubility.

Specific degradation studies for this compound are not extensively documented in the reviewed literature. However, insights can be drawn from research on its isomer, 3-chloro-4-methoxyaniline (B1194202). Studies on this isomer have shown that its metabolism in soil involves processes such as N-acetylation to form 3-chloro-4-methoxyacetanilide and the formation of unextractable, or bound, residues. gla.ac.uk This suggests that a primary degradation pathway for chloro-methoxyanilines in soil involves initial transformation followed by strong association with soil organic matter. General degradation pathways for chlorinated anilines in the environment can be slow, potentially leading to their persistence in groundwater sediments. nih.gov

The microbial transformation of this compound has not been specifically detailed, but the behavior of related substituted anilines provides significant clues to its potential biotransformation pathways. Microbial enzymes are crucial in the breakdown of such xenobiotic compounds. ijcmas.com

Fungal laccases, such as those from Trametes versicolor, have been shown to effectively polymerize various halogen- and alkoxy-substituted anilines. nih.gov This process can transform simple anilines into more complex oligomers. nih.gov For example, this enzyme is active on substrates like p-chloroaniline and p-methoxyaniline, indicating a broad substrate specificity that could encompass this compound. nih.gov

Bacterial degradation is another key pathway. Strains like Delftia tsuruhatensis H1 have demonstrated the ability to degrade multiple chloroaniline isomers, often utilizing them as growth substrates via an ortho-cleavage pathway. researchgate.net This bacterium can metabolize 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline (B138754), suggesting that similar enzymatic systems could act on this compound. researchgate.net These microbial processes are fundamental to the mineralization of such compounds, breaking them down into simpler, innocuous products. ijcmas.com

Table 1: Potential Microbial Transformation Pathways for Substituted Anilines

| Microbial Group | Enzyme/Pathway | Transformation Process | Substrate Examples |

|---|---|---|---|

| Fungi (e.g., Trametes versicolor) | Laccase | Enzymatic Polymerization | p-chloroaniline, p-methoxyaniline |

This table summarizes potential transformation pathways based on studies of structurally related aniline (B41778) derivatives.

While direct studies on the photodegradation of this compound are limited, research on its isomer, 3-chloro-4-methoxyaniline, provides valuable insights into its likely photochemical behavior. A study on the heterogeneous photocatalyzed degradation of 3-chloro-4-methoxyaniline in aqueous suspensions of titanium dioxide (TiO2) revealed several key factors influencing its breakdown. researchgate.net

The degradation rate was significantly enhanced by the presence of an electron acceptor like hydrogen peroxide (H2O2). researchgate.net The efficiency of the process was also dependent on pH, with higher degradation rates observed at both acidic (pH 3.15) and alkaline (pH 9.15) conditions. researchgate.net The type of TiO2 catalyst, its concentration, and the initial substrate concentration were also critical parameters. researchgate.net For 3-chloro-4-methoxyaniline, the optimal conditions were found to be a substrate concentration of 0.6 mM with a catalyst loading of 1.5 g/L using Degussa P25 TiO2. researchgate.net Such studies suggest that photocatalysis is a viable, though complex, degradation pathway for chloro-methoxyaniline compounds in aquatic environments.

Table 2: Influential Factors in the Photocatalytic Degradation of 3-chloro-4-methoxyaniline

| Parameter | Condition/Observation | Impact on Degradation Rate |

|---|---|---|

| Catalyst | Degussa P25 TiO2 | Showed high photocatalytic activity |

| pH | Acidic (3.15) or Alkaline (9.15) | Higher rates compared to neutral pH |

| Electron Acceptor | Addition of H2O2 | Greatly enhanced the rate |

| Catalyst Loading | Optimal at 1.5 g/L | Rate is dependent on concentration |

| Substrate Conc. | Optimal at 0.6 mM | Rate is dependent on concentration |

Data based on a study of the isomer 3-chloro-4-methoxyaniline, suggesting likely influential factors for this compound. researchgate.net

Advanced Toxicological Assessment Approaches and Risk Evaluation

Evaluating the potential toxicity of chemicals like this compound increasingly relies on advanced, high-throughput screening methods that provide mechanistic insights while reducing reliance on traditional animal testing.

Specific in vitro toxicological data for this compound is sparse in the public domain. However, the methodologies for assessing related compounds are well-established. Phenotypic drug discovery platforms and high-content screening are used to evaluate the effects of novel small molecules on human cells. google.com For instance, in the development of new compounds, in vitro models using human cells, such as hepatocytes, are employed to assess effects on cell viability, apoptosis, and cellular functions like lipid metabolism. google.comgoogle.com Standard assays include staining for cell viability (e.g., Hoechst/propidium iodide), assessing apoptosis (e.g., caspase activation), and measuring cell-specific functions. google.com Such in vitro screening approaches are critical for early-stage hazard identification and risk evaluation of chemical compounds.

Quantitative Structure-Activity Relationships (QSARs) in Toxicological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemicals, including their toxicity, based on their molecular structure. nih.gov These models are particularly valuable in environmental science and toxicology for assessing the risk of chemicals for which limited experimental data exist. nih.gov For substituted anilines, QSARs have been developed to predict their toxicity to various organisms. nih.govnih.gov

The toxicity of monosubstituted anilines has been evaluated using the 48-hour static Tetrahymena population growth impairment system. nih.gov A QSAR model based on the 1-octanol/water partition coefficient (log KOW) has been shown to be a good predictor of the relative toxicity of these compounds. nih.gov The resulting equation, log IGC50(-1) = 0.599(log KOW) - 0.905, demonstrated a strong correlation (r2 = 0.885) for a set of 52 monosubstituted anilines. nih.gov This model highlights the importance of lipophilicity in the polar narcosis mechanism of toxic action for this class of compounds. nih.gov Interestingly, this QSAR is remarkably similar to one developed for monosubstituted phenols, suggesting a common mechanism of toxicity. nih.gov

Studies have also focused on developing QSAR models for the toxicity of chemicals to environmental bacteria, which are crucial in various ecological processes. nih.gov For anilines and other chemical classes, QSARs have been successfully developed using parameters like log P, linear solvation energy relationships (LSER), and molecular connectivity, with correlation coefficients ranging from 0.79 to 0.95. nih.gov These models are useful for predicting the nonreactive chemical toxicity to bacteria such as aerobic heterotrophs, methanogens, and Nitrosomonas. nih.gov

For aniline derivatives specifically, QSAR models have been constructed to predict properties like lipophilicity, which is a key factor in their toxicokinetics. researchgate.net Using methods like multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR), researchers have identified descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient as significant predictors of lipophilicity. researchgate.net

Table 1: QSAR Model for Monosubstituted Anilines Toxicity to Tetrahymena pyriformis

| Model Equation | Number of Compounds (n) | Coefficient of Determination (r²) | Standard Deviation (s) | F-statistic (f) |

|---|---|---|---|---|

| log IGC50(-1) = 0.599(log KOW) - 0.905 | 52 | 0.885 | 0.265 | 383.65 |

Data from a study on the relative toxicities of monosubstituted anilines. nih.gov

Read-Across Strategies for Data Gap Filling in Toxicology

Read-across is a toxicological assessment strategy used to predict the properties of a substance by using data from structurally similar chemicals. ecetoc.org This approach is particularly useful for data-poor substances, where it is recommended to find substances with similar structures and known toxicity to fill in the data gaps. ecetoc.org For complex groups of chemicals like monoazo pigments, which can be derived from various aniline precursors, read-across is a vital tool. canada.ca

In the assessment of monoazo pigments, substances are grouped into subsets based on structural similarity to facilitate read-across for various endpoints, including physical-chemical properties and human health effects. canada.ca For instance, the toxicity of a target pigment can be inferred from the data available for one or more analogue pigments within the same structural subset. canada.ca A short-term No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg-bw per day was established for a subset of monoazo pigments based on the effects observed for structurally related pigments. canada.ca

The European Chemicals Agency (ECHA) provides guidance on read-across, emphasizing the need for a robust justification based on structural similarity and the expectation of similar biological behavior. While current QSARs for predicting toxicity are often considered insufficiently reliable for setting occupational exposure limits on their own, the read-across approach, which leverages existing empirical data from related compounds, is a recommended alternative. ecetoc.org

Mechanistic Toxicology of Substituted Aniline Derivatives

The toxicity of aniline and its substituted derivatives is largely attributed to their metabolic activation. nih.govsrce.hrscispace.com A primary mechanism of toxicity involves the damage to erythrocytes, leading to conditions like methemoglobinemia and hemolytic anemia. nih.govsrce.hr This process is initiated by the interaction between aniline or its metabolites and red blood cells. nih.gov

The N-hydroxy metabolites of arylamines are identified as the key hemotoxic mediators. srce.hrscispace.com These reactive metabolites interact with oxyhemoglobin, leading to the formation of reactive oxygen species. scispace.com This oxidative stress causes damage to erythrocytes, which are then scavenged by the spleen. nih.gov The accumulation of damaged red blood cells in the spleen can trigger a cascade of toxic events, including the release of iron, which catalyzes tissue-damaging free radical reactions. nih.gov This can result in splenic toxicity characterized by fibrosis, hyperplasia, and changes in cellular morphology. nih.gov

In addition to hematotoxicity, some aniline derivatives have been associated with neurotoxicity. nih.gov The proposed mechanisms for neurotoxicity include an eosinophil-related allergic response or autoimmune toxicity. nih.gov